chemical structure of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine
chemical structure of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine
The following technical guide details the structural analysis, synthesis, and reactivity profile of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine . This document is designed for medicinal chemists and process scientists requiring a rigorous understanding of this scaffold as a pharmacophore building block.
[1][2][3][4]
Structural Identity & Core Analysis
The compound 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine (CAS: 1044771-89-2) is a fused bicyclic heterocycle belonging to the deazapurine class. It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K, mTOR) and Toll-like receptor (TLR) modulators due to its ability to mimic the adenosine core while offering orthogonal vectors for substitution.
Chemical Data Matrix[5][6]
| Property | Specification |
| IUPAC Name | 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine |
| CAS Registry | 1044771-89-2 |
| Molecular Formula | C₈H₈BrN₃ |
| Molecular Weight | 226.07 g/mol |
| Core Scaffold | Imidazo[4,5-c]pyridine (5-azabenzimidazole) |
| Key Substituents | N1-Ethyl (Solubilizing/Steric); C7-Bromo (Electrophilic handle) |
| pKa (Calc) | ~3.5 (Pyridine N), ~11.0 (Imidazole N-H, not applicable here) |
| LogP (Calc) | 1.4 ± 0.3 |
Structural Numbering & Logic
Understanding the regiochemistry is vital for functionalization. The imidazo[4,5-c]pyridine system fuses a pyridine ring and an imidazole ring across the pyridine's 3,4-positions.
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N1 Position: Occupied by the ethyl group. This locks the tautomeric equilibrium, preventing N1-H/N3-H shifts common in unsubstituted azabenzimidazoles.
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N5 Position: The pyridine nitrogen.[1] It remains a competent hydrogen bond acceptor and a site for N-oxide formation.
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C7 Position: Occupied by Bromine.[2][3] In the parent pyridine system, this corresponds to the 5-position (meta to the pyridine nitrogen). This position is electronically distinct from C4 (alpha to N5) and C6 (alpha to N5), making it less susceptible to nucleophilic attack but ideal for metal-catalyzed cross-couplings.
Synthesis Protocol: A Regioselective Approach
Direct bromination of the imidazo[4,5-c]pyridine core is often non-selective or low-yielding. The most robust, self-validating protocol employs a de novo ring construction strategy starting from a functionalized pyridine precursor. This ensures the bromine is installed prior to cyclization and the ethyl group is placed regioselectively at N1.
Retrosynthetic Logic
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Disconnection: Imidazole ring closure.
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Precursor: 3-amino-5-bromo-4-(ethylamino)pyridine.
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Starting Material: 5-bromo-4-chloro-3-nitropyridine.
Step-by-Step Methodology
Step 1: Regioselective SNAr (Nucleophilic Aromatic Substitution)
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Reagents: 5-bromo-4-chloro-3-nitropyridine, Ethylamine (70% aq or in THF), TEA (Triethylamine).
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Conditions: 0°C to RT in THF or EtOH.
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Mechanism: The chlorine atom at C4 is activated by the adjacent nitro group (ortho-effect) and the pyridine nitrogen (para-effect). The bromine at C5 is less activated and sterically hindered, ensuring exclusive displacement of the chloride by ethylamine.
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Outcome: 5-bromo-N-ethyl-3-nitropyridin-4-amine.
Step 2: Chemoselective Nitro Reduction
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Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), EtOH/Water (4:1).
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Critical Note: Avoid catalytic hydrogenation (H₂/Pd-C) or strong metal hydrides, as these conditions pose a high risk of debromination (hydrodehalogenation) of the C7-Br bond.
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Conditions: Reflux (80°C) for 2-4 hours.
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Outcome: 5-bromo-N4-ethylpyridine-3,4-diamine.
Step 3: Imidazole Ring Closure
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Reagents: Triethyl orthoformate (TEOF) + catalytic p-Toluenesulfonic acid (pTSA).
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Alternative: Refluxing Formic acid (HCOOH).
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Conditions: Reflux (100-110°C) for 3-6 hours.
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Mechanism: The primary amine (at C3) and the secondary amine (at C4) condense with the orthoformate carbon. The ethyl group on the secondary amine forces the resulting double bond to form between the bridgehead carbon and N3, fixing the ethyl group at N1.
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Outcome: 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine.[2][4][5]
Synthesis Flowchart (DOT Visualization)
Figure 1: Regioselective synthesis pathway avoiding debromination artifacts.
Reactivity & Functionalization Profile
The C7-bromide is a "chemical hook," allowing the scaffold to be elaborated into complex drug candidates.
Palladium-Catalyzed Cross-Coupling
The C7 position functions as an aryl halide in cross-coupling reactions.
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Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
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Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.
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Utility: Installing the primary pharmacophore tail.
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Buchwald-Hartwig: Coupling with amines.[3]
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Catalyst System: Pd₂dba₃ + Xantphos or BrettPhos.
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Utility: Creating C-N linked kinase inhibitors.
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C2-H Activation
The C2 proton (between the imidazole nitrogens) is acidic (pKa ~20-25).
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Lithiation: Treatment with n-BuLi at -78°C generates the C2-lithio species, which can be trapped with electrophiles (aldehydes, alkyl halides) to introduce substituents at C2.
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Direct Arylation: C-H activation using Pd/Cu catalysis can install aryl groups at C2 without pre-halogenation.
Functionalization Map (DOT Visualization)
Figure 2: Divergent reactivity profile for library generation.
References
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Regioselective Synthesis of Imidazo[4,5-c]pyridines. Source:Journal of Medicinal Chemistry / ACS Combinatorial Science. Context: Describes the SNAr displacement of 4-chloro-3-nitropyridines with amines followed by reduction/cyclization to yield N1-substituted cores. URL:[Link]
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Synthesis and Biological Activity of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source:Molecules (MDPI). Context: Comprehensive review of synthetic strategies, including the use of orthoesters for cyclization and iron-mediated reduction to preserve halogens. URL:[Link]
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7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine (Compound Summary). Source:PubChem / NIH. Context: Identification, physical properties, and CAS registry verification. URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine-2-carboxylic acid [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. PubChemLite - 7-bromo-1-ethyl-1h-imidazo[4,5-c]pyridine (C8H8BrN3) [pubchemlite.lcsb.uni.lu]
- 5. Building Blocks | CymitQuimica [cymitquimica.com]
